1H-Benzimidazole-4-methanol,2-methyl-(9CI)
Overview
Description
(2-methyl-1H-benzo[d]imidazol-4-yl)methanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
For instance, some imidazole derivatives can block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Pharmacokinetics
It is known that imidazole derivatives, in general, have a wide range of pharmacokinetic properties, depending on the specific derivative and its chemical structure .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the efficacy and stability of imidazole derivatives can be influenced by a variety of factors, including temperature, ph, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-benzo[d]imidazol-4-yl)methanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method is the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of a strong acid catalyst, such as hydrochloric acid, to form the benzimidazole ring . The resulting product is then reduced to yield (2-methyl-1H-benzo[d]imidazol-4-yl)methanol.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including (2-methyl-1H-benzo[d]imidazol-4-yl)methanol, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-benzo[d]imidazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
(2-methyl-1H-benzo[d]imidazol-4-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of (2-methyl-1H-benzo[d]imidazol-4-yl)methanol, known for its broad range of biological activities.
2-methylbenzimidazole: A closely related compound with similar structural features but lacking the hydroxyl group.
4-hydroxybenzimidazole: Another related compound with a hydroxyl group at a different position on the benzimidazole ring.
Uniqueness
(2-methyl-1H-benzo[d]imidazol-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the benzimidazole ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-methyl-1H-benzimidazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKMBXFQSACNIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601788 | |
Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115577-32-7 | |
Record name | (2-Methyl-1H-benzimidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50601788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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